1-Amino-1-[4-(difluoromethoxy)phenyl]acetone is an organic compound notable for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 215.2 g/mol. The compound contains an amino group, a difluoromethoxy substituent, and an acetone moiety, making it a valuable building block in organic synthesis and drug development.
The compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. It is available from chemical suppliers and has been referenced in various scientific literature and patent filings, indicating its relevance in research and application.
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone belongs to the class of substituted phenyl derivatives. It is characterized as an amino ketone due to the presence of both an amino group and a ketone functional group in its structure. Its classification also extends to compounds with potential biological activity, particularly in the context of enzyme inhibition and receptor interactions.
The synthesis of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone typically involves several key steps:
The reaction conditions may include:
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone can participate in various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone primarily involves its interaction with biological targets:
These interactions are crucial for its potential applications in drug discovery and development.
Relevant data indicates that the presence of the difluoromethoxy group enhances lipophilicity, which may influence its biological activity.
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone has several applications across various fields:
Research into this compound continues to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease processes.
The synthetic exploration of difluoromethoxy-substituted acetones emerged from parallel developments in fluorination chemistry and aromatic substitution methodologies. Early routes relied on hazardous chlorofluorocarbons like Freon-22 (ClCF₂H), phased out under the Montreal Protocol due to ozone-depleting effects [3]. Modern approaches leverage safer difluorocarbene reagents and catalytic methods:
Key Synthetic Strategies:1. Electrophilic Difluoromethylation:- Phenolic precursors undergo O-difluoromethylation using in situ-generated difluorocarbenes from reagents like TMSCF₂Br or NaSO₂CF₂H [3].- Example: 4-Hydroxyacetophenone → 4-(difluoromethoxy)acetophenone (75–92% yield) [3].
Table 1: Evolution of Synthetic Methods for Difluoromethoxy Aromatic Ketones
Era | Dominant Method | Limitations | Representative Yield |
---|---|---|---|
Pre-1980s | ClCF₂H alkylation | Ozone depletion, gas handling hazards | 40–60% |
1990s–2000s | DAST/Deoxo-Fluor® deoxyfluorination | Toxicity, substrate restrictions | 50–75% |
Post-2010 | Catalytic X–H insertion (X=O,C) | Requires specialized ligands/catalysts | 70–95% |
The compound 1-[4-(difluoromethoxy)phenyl]ethanamine (CAS sc-333581), commercially available as a research chemical, exemplifies the scalability of these methods [2]. Progress in enantioselective difluoromethylation (e.g., chiral phase-transfer catalysis) now enables asymmetric synthesis of α-amino ketone derivatives like the title compound [9].
The para-difluoromethoxy group in 1-amino-1-[4-(difluoromethoxy)phenyl]acetone profoundly influences molecular properties through electronic, steric, and hydrogen-bonding effects:
Electronic and Steric Properties:
Hydrogen-Bonding Capacity:
Table 2: Comparative Bioisosteric Properties of para-Substituents
Substituent | Lipophilicity (logP) | H-Bond Acidity [A] | Electron Effect (σₚ) | Metabolic Lability |
---|---|---|---|---|
OCH₃ | 1.05 | <0.01 | −0.27 | High (O-demethylation) |
OCF₂H | 2.40 | 0.10 | +0.34 | Moderate |
OCF₃ | 2.55 | <0.01 | +0.35 | Low |
SCH₃ | 2.00 | 0.00 | 0.00 | High (S-oxidation) |
Positional Selectivity:
The 1-aminoacetone substructure (–NH₂–C(CH₃)=O) serves as a versatile pharmacophore and synthetic linchpin:
Pharmacokinetic Advantages:
Synthetic Versatility:1. Cyclization Pathways:- Condensation with amidines → imidazoles (e.g., antimicrobial benzimidazoles) [4] [9].- Reaction with hydrazines → pyrazolines (e.g., kinase inhibitors like PfPK6 inhibitors) [10].
Table 3: Bioactive Scaffolds Derived from Amino-Acetone Motifs
Scaffold | Therapeutic Application | Key Compound | Target |
---|---|---|---|
Benzimidazole-Benzofuran | Antimicrobial | (5-(3-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone | Topoisomerase/DNA |
Quinoline-based kinase inhibitors | Antimalarial | Ki8751 derivatives (e.g., 79) | PfPK6 kinase |
EGFR inhibitors | Anticancer (NSCLC) | Osimertinib analogs (e.g., C-005) | Mutant EGFR |
Case Studies:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: